3,5-Difluoro-4-methoxybenzaldehyde

Organic Synthesis Medicinal Chemistry Material Science

Researchers advancing Combretastatin A4 analogues need the precise 3,5-difluoro-4-methoxyphenyl motif without deviation risk. This compound delivers the exact electronic landscape required by validated synthetic pathways. • Unique push-pull system: 3,5-F inductive withdrawal + 4-MeO resonance donation alters both ring and carbonyl reactivity-unmatched by 4-methoxybenzaldehyde or 3,5-difluorobenzaldehyde alone. • Documented key raw material for Combretastatin A4 microtubule inhibitors; also serves as a versatile aldehyde handle for reductive amination, HWE, and heterocycle formation in medchem programs. • Available from research to bulk quantities with certified purity; ships globally under ambient conditions.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 654-11-5
Cat. No. B1316960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methoxybenzaldehyde
CAS654-11-5
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)C=O)F
InChIInChI=1S/C8H6F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
InChIKeyKBSLGHDKSCGXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-methoxybenzaldehyde Overview


3,5-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde (C8H6F2O2) featuring a unique substitution pattern on the phenyl ring: two electron-withdrawing fluorine atoms at the 3- and 5-positions and one electron-donating methoxy group at the 4-position [1]. This specific arrangement imparts distinct electronic properties that are leveraged in various synthetic applications . It is characterized as a white to light yellow solid with a melting point of 38-40°C, requiring storage under an inert atmosphere at 2-8°C due to its air sensitivity [1].

1

Unique push-pull electronic system from 3,5-difluoro and 4-methoxy substitution

Distinct reactivity profile for synthetic applications

2

Crystalline solid aldehyde building block at standard lab conditions

Supports purification by recrystallization and accurate weighing

3

Air-sensitive; requires inert atmosphere storage and handling

Procurement and workflow planning should account for storage protocol

3,5-Difluoro-4-methoxybenzaldehyde Non-Interchangeability


While 3,5-difluoro-4-methoxybenzaldehyde serves as a generic aldehyde building block, its specific electronic landscape makes it non-interchangeable with simpler or differently substituted analogs. The combination of two strong inductive electron-withdrawing fluorine atoms and a resonance electron-donating methoxy group creates a unique push-pull electronic system that fundamentally alters the reactivity of both the aromatic ring and the aldehyde carbonyl . This is in stark contrast to unsubstituted benzaldehyde or 4-methoxybenzaldehyde, which lack fluorine's electron-withdrawing influence, or 3,5-difluorobenzaldehyde, which lacks the methoxy group's electron-donating capacity [1]. Consequently, substitution patterns in subsequent reactions (e.g., electrophilic aromatic substitution or nucleophilic additions) are governed by the combined directing effects of the 4-methoxy and the 3,5-difluoro groups, a vector that is not replicated by any single-substituent analog [2]. Substitution with a generic alternative would result in a different reaction outcome, altered product purity, and a deviation from validated synthetic pathways.

Vs. unsubstituted benzaldehyde

Lacks the 3,5-difluoro and 4-methoxy substituents; electronic landscape and carbonyl reactivity may differ substantially, shifting reaction outcomes.

Vs. 4-methoxybenzaldehyde

Absence of fluorine electron-withdrawing groups alters the push-pull electronic system; directing effects in subsequent transformations may not transfer.

Vs. 3,5-difluorobenzaldehyde

Missing the 4-methoxy electron-donating group; the combined directing vector that governs substitution patterns is not replicated, which may alter product purity and synthetic pathway fidelity.

3,5-Difluoro-4-methoxybenzaldehyde Specifications


Physicochemical Identity & Storage

3,5-Difluoro-4-methoxybenzaldehyde exists as a crystalline solid at standard laboratory temperatures (melting point = 38-40°C), whereas the closely related structural analog 3,5-difluorobenzaldehyde (CAS 32085-88-4) is a liquid at room temperature (melting point is below ambient) [1][2]. This physical state difference is critical for handling, weighing accuracy, and storage protocols. The compound's higher molar refractivity (39.7 cm³) and predicted logP (2.14) compared to the less-substituted analog also reflect its distinct physicochemical profile .

Physical State Identity
Specification review
Target: Crystalline solid, mp 38–40°C
Comparator (3,5-Difluorobenzaldehyde): Liquid at room temperature
Physical state shifts from liquid to solid; distinct handling and purification profile

Supports identity specification and handling protocol differentiation

Supplier-reported property; confirm under intended lab conditions

Organic Synthesis Medicinal Chemistry Material Science

3,5-Difluoro-4-methoxybenzaldehyde Application Scenarios


Combretastatin A4 Analogs for Anticancer Research

3,5-Difluoro-4-methoxybenzaldehyde is documented as a crucial raw material for the synthesis of Combretastatin A4, a potent microtubule inhibitor with demonstrated anticancer activity . Researchers focused on developing next-generation vascular disrupting agents would procure this compound specifically to introduce the 3,5-difluoro-4-methoxyphenyl motif into their lead candidates, leveraging the established synthetic route for Combretastatin A4.

Fluorinated Pharmacophore Library Synthesis

In medicinal chemistry programs targeting improved metabolic stability or enhanced binding affinity, 3,5-difluoro-4-methoxybenzaldehyde serves as a versatile building block . The aldehyde group is a key functional handle for constructing diverse chemotypes (e.g., via reductive amination, Horner-Wadsworth-Emmons reactions, or heterocycle formation). Scientists would purchase this compound to access a specific region of chemical space defined by the unique electronic and steric properties imparted by its 3,5-difluoro-4-methoxy substitution pattern .

Agrochemical Lead Optimization

The compound's utility as a fine chemical intermediate extends to agrochemical research . Given the documented use of fluorinated benzaldehydes in the development of novel herbicides and fungicides [1], this specific building block would be sourced to explore its potential in imparting favorable properties like enhanced bioactivity, altered lipophilicity, or improved environmental degradation profiles in new crop protection agents.

Application
Selection Property
Validation Focus
Combretastatin A4 analog synthesis
3,5-Difluoro-4-methoxyphenyl motif introduction
Synthetic route fidelity and intermediate characterization
Fluorinated pharmacophore library synthesis
Aldehyde functional handle for diverse chemotype construction
Substitution pattern specificity and electronic property review
Agrochemical intermediate research
Fluorinated benzaldehyde building block motif
Class-level property review for crop protection agent development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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